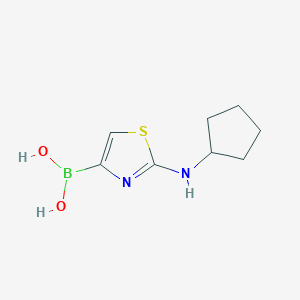

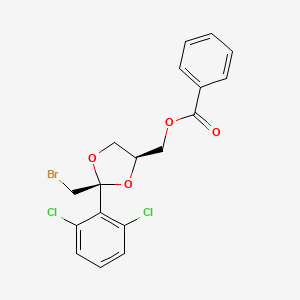

![molecular formula C29H50O6 B14867557 (2R,4R,5S,7S,11S,15R,16S)-15-[(2S,3R,4R,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B14867557.png)

(2R,4R,5S,7S,11S,15R,16S)-15-[(2S,3R,4R,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

28-Homobrassinolide is a naturally occurring brassinosteroid, a class of polyhydroxylated steroidal plant hormones. Brassinosteroids are essential for normal plant growth and development, influencing processes such as cell elongation, division, and differentiation. 28-Homobrassinolide is known for its ability to enhance plant growth and stress tolerance, making it a valuable compound in agricultural and horticultural applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 28-Homobrassinolide can be synthesized from commercially available stigmasterol through a series of chemical reactions. The synthesis typically involves six reaction steps, including isomerization, oxidation, reduction, and Baeyer–Villiger oxidation . The process requires precise control of reaction conditions, such as temperature, pH, and the use of specific reagents like phenylboronic acid and methanol .

Industrial Production Methods: Industrial production of 28-homobrassinolide involves high-performance liquid chromatography (HPLC) for the separation and determination of the compound. The process includes the use of ODS-C18 columns and UV detection at 220 nm. The compound is quantified by the external standard method, ensuring high purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: 28-Homobrassinolide undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of double bonds or carbonyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 28-homobrassinolide, which can be further utilized in scientific research and industrial applications .

Scientific Research Applications

28-Homobrassinolide has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the synthesis and reactivity of brassinosteroids.

Biology: Enhances plant growth, stress tolerance, and resistance to pathogens. .

Medicine: Exhibits potential anticancer, antiviral, and anti-inflammatory properties.

Industry: Applied in agriculture to improve crop yield and quality. .

Mechanism of Action

28-Homobrassinolide exerts its effects through a receptor kinase-mediated signal transduction pathway. Upon binding to its receptor, it triggers a cascade of intracellular events, including protein phosphorylation, conformational changes, and gene expression. The compound interacts with various molecular targets, such as the Liver X receptor isoforms LXR-α and LXR-β, which are involved in cholesterol homeostasis and lipid metabolism .

Comparison with Similar Compounds

Brassinolide: The most active natural brassinosteroid, known for its strong growth-promoting effects.

24-Epibrassinolide: An epi-isomer of brassinolide with similar but slightly less potent effects.

Castasterone: Another naturally occurring brassinosteroid with growth-promoting properties

Uniqueness of 28-Homobrassinolide: 28-Homobrassinolide is unique due to its specific structural features, such as the presence of an ethyl group at the C-24 position. This structural variation contributes to its distinct biological activity and makes it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula |

C29H50O6 |

|---|---|

Molecular Weight |

494.7 g/mol |

IUPAC Name |

(2R,4R,5S,7S,11S,15R,16S)-15-[(2S,3R,4R,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one |

InChI |

InChI=1S/C29H50O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h15-26,30-33H,7-14H2,1-6H3/t16-,17-,18-,19+,20?,21?,22+,23-,24+,25+,26+,28+,29+/m0/s1 |

InChI Key |

HJIKODJJEORHMZ-ANEZYCRESA-N |

Isomeric SMILES |

CC[C@H]([C@H]([C@@H]([C@@H](C)[C@H]1CCC2[C@@]1(CCC3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O)C(C)C |

Canonical SMILES |

CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(Aminomethyl)-4H-1,2,4-triazol-3-YL]benzonitrile](/img/structure/B14867508.png)

![2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile](/img/structure/B14867519.png)